2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate
CAS No.: 953221-58-4
Cat. No.: VC4516713
Molecular Formula: C20H20N2O3S
Molecular Weight: 368.45
* For research use only. Not for human or veterinary use.
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate - 953221-58-4](/images/structure/VC4516713.png)
Specification
CAS No. | 953221-58-4 |
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Molecular Formula | C20H20N2O3S |
Molecular Weight | 368.45 |
IUPAC Name | (2-piperidin-1-yl-1,3-benzothiazol-6-yl) 4-methoxybenzoate |
Standard InChI | InChI=1S/C20H20N2O3S/c1-24-15-7-5-14(6-8-15)19(23)25-16-9-10-17-18(13-16)26-20(21-17)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3 |
Standard InChI Key | PZHNQVXOJHDZAM-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCCCC4 |
Introduction
Key Findings
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate is a synthetic heterocyclic compound combining a benzo[d]thiazole core with piperidine and 4-methoxybenzoate substituents. Emerging research highlights its potential in anticancer therapeutics, enzyme modulation, and agricultural chemistry. Structural analogs demonstrate cytostatic activity against glioma cells , kinase inhibition , and fungicidal properties . This report synthesizes current knowledge on its synthesis, pharmacological relevance, and applications.
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a benzo[d]thiazole scaffold substituted at position 2 with a piperidin-1-yl group and at position 6 with a 4-methoxybenzoate ester. The piperidine moiety introduces a nitrogen-containing heterocycle, while the 4-methoxybenzoate contributes aromatic and electron-donating characteristics.
Structural Analogues and Activity Trends
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Anticancer Activity: Analogous 4-halogeno-2,5-disubstituted thiazoles, such as (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, exhibit potent growth inhibition in glioma cells (IC₅₀ ~10 nM) .
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Enzyme Binding: Piperazine-linked benzo[d]isothiazoles show affinity for kinases and GPCRs in molecular docking studies .
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Agricultural Applications: Thiazole-piperidine hybrids in patents demonstrate fungicidal activity via inhibition of mitochondrial complex III .
Synthesis and Characterization
Synthetic Pathways
The compound is likely synthesized through sequential cyclization and coupling reactions:
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Benzo[d]thiazole Formation: Cyclization of 2-aminothiophenol derivatives with carboxylic acids or esters under acidic conditions .
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Piperidine Substitution: Nucleophilic aromatic substitution at position 2 using piperidine .
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Esterification: Coupling of 6-hydroxybenzo[d]thiazole with 4-methoxybenzoyl chloride via Steglich esterification .
Analytical Data
While direct spectral data for this compound is unavailable, related structures provide insights:
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MS: Expected molecular ion peak at m/z 395.4 (C₂₀H₂₁N₂O₃S) .
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¹H NMR: Key signals include δ 1.5–1.7 (piperidine CH₂), δ 3.8 (OCH₃), and δ 7.2–8.1 (aromatic protons) .
Pharmacological Properties
Anticancer Mechanisms
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Na⁺/K⁺-ATPase Inhibition: Piperidine-thiazole hybrids inhibit α-1 and α-3 subunits, disrupting ion homeostasis in cancer cells .
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Ras Oncogene Suppression: Analogues reduce Ras-mediated signaling, inducing apoptosis in resistant malignancies .
Kinase and Receptor Interactions
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PI3K Inhibition: Tricyclic PI3K inhibitors with piperidine motifs show nanomolar IC₅₀ values in breast cancer models .
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Dopamine D₂ Binding: Piperazine-benzo[d]isothiazoles exhibit Ki < 100 nM in psychiatric disorder targets .
Agricultural and Industrial Applications
Fungicidal Activity
Patent WO2016024434A1 discloses thiazole-piperidine derivatives (e.g., 3-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]benzodioxepin) as broad-spectrum fungicides . These compounds inhibit fungal respiration by targeting cytochrome bc₁ complex.
Structure-Activity Relationships (SAR)
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Piperidine Optimization: N-Alkylation enhances lipophilicity and membrane permeability .
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Methoxy Positioning: Para-substitution on the benzoate improves photostability and bioavailability .
Future Directions
Therapeutic Development
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Combination Therapies: Co-administration with HDAC inhibitors may synergize anticancer effects .
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Prodrug Design: Ester hydrolysis to 6-hydroxybenzo[d]thiazole could enable targeted drug delivery .
Agricultural Formulations
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